2-Azaspiro[3.3]heptane-6-carboxylic acid
Description
2-Azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic amino acid characterized by two fused four-membered rings (one azetidine and one cyclobutane) and a carboxylic acid group at the 6-position (Figure 1). Its rigid, three-dimensional structure enhances conformational restraint, making it a valuable scaffold in drug design for targeting proteins with high selectivity . The compound is synthesized via ring-closure strategies, such as bis-electrophilic cyclization, and has applications as a bioisostere for γ-aminobutyric acid (GABA) and ornithine .
Properties
IUPAC Name |
2-azaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-1-7(2-5)3-8-4-7/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGZSACKMXZHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid
- Structure: Features an additional amino group at the 6-position, forming a zwitterionic structure.
- Properties : Increased polarity and hydrogen-bonding capacity compared to the parent compound.
- Applications : Acts as a constrained diamine, inhibiting kinases (CDK1, CDK2, GSK-3) and serving as an insecticide/acaricide .
- Synthesis : Prepared via similar cyclization methods, with an overall yield of ~31% .
2-Azaspiro[3.3]heptane-1-carboxylic Acid
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid
6-Oxospiro[3.3]heptane-2-carboxylic Acid
- Structure: Ketone group at the 6-position instead of an amino or carboxylic acid.
- Molecular Weight : 154.16 .
Physicochemical Properties
- Solubility : The carboxylic acid group enhances aqueous solubility, while tert-butyl esters (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate) improve lipid solubility for membrane penetration .
- Stability : Boc-protected analogs resist racemization during synthesis, critical for chiral drug development .
- pKa: Predicted pKa ~4.5 (carboxylic acid) and ~9.5 (amino group in 6-amino derivative), affecting ionization at physiological pH .
Q & A
Q. What are the key synthetic routes for 2-Azaspiro[3.3]heptane-6-carboxylic acid and its derivatives?
Methodological Answer: The synthesis typically involves constructing the spirocyclic scaffold through strategic ring-closure reactions. Key approaches include:
- Bis-electrophile/Bis-nucleophile strategy : Sequential closure of four-membered rings using 1,3-bis-electrophiles (e.g., alkyl halides) and 1,1-N bis-nucleophiles under controlled conditions to ensure high purity and yield .
- Boc-protection : For derivatives like 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid, synthesis starts with the Boc protection of the parent compound, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid) .
- Scalable two-step processes : For industrial applications, a hydroxide-facilitated alkylation step with 3,3-bis(bromomethyl)oxetane (BBMO) enables gram-scale production (>99% purity) .
Q. How does the spirocyclic structure influence the compound’s biological activity?
Methodological Answer: The spirocyclic framework imposes conformational rigidity , pre-organizing functional groups for optimal target binding. This rigidity:
- Enhances selectivity by reducing entropic penalties during ligand-receptor interactions .
- Increases metabolic stability compared to linear analogs, as demonstrated in peptidomimetic drug candidates targeting kinases and neurotransmitter systems .
- Facilitates 3D structural diversity , aligning with the "escape from flatland" concept in drug design to improve Fsp³ values and pharmacokinetic properties .
Advanced Research Questions
Q. How can Structure-Activity Relationship (SAR) studies guide the optimization of 2-Azaspiro[3.3]heptane derivatives?
Methodological Answer: SAR studies focus on modifying substituents to fine-tune activity:
| Substituent | Biological Activity | Mechanistic Insight |
|---|---|---|
| 6-Amino | Anticancer (CDK1/2/5 inhibition) | Disrupts ATP-binding pockets of kinases . |
| 6-Carboxylic Acid | Antidepressant | Modulates GABA/glutamate transporters . |
| Thia-derivatives | Antiviral (RSV inhibition) | Blocks viral fusion via hydrophobic interactions . |
Q. Experimental Design :
- Parallel synthesis : Generate derivatives with systematic substituent variations (e.g., alkyl, aryl, heteroatoms).
- In vitro assays : Test kinase inhibition (IC₅₀ measurements) or viral replication assays (e.g., plaque reduction).
Q. What experimental strategies resolve contradictions in reported biological activities of 2-Azaspiro[3.3]heptane derivatives?
Methodological Answer: Contradictions often arise from assay variability or impurities. Strategies include:
- Orthogonal validation : Confirm kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular assays (e.g., phospho-CDK substrate profiling) .
- Purity analysis : Use HPLC (>95% purity thresholds) and NMR to exclude confounding impurities .
- Standardized protocols : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) .
Q. How to address challenges in coupling reactions involving this compound?
Methodological Answer: Coupling reactions (e.g., amide bond formation) face steric hindrance due to the spirocyclic core. Solutions:
Q. What role does the compound play in developing kinase inhibitors, and how to validate target engagement?
Methodological Answer: The spirocyclic core serves as a scaffold for ATP-competitive kinase inhibitors . Validation strategies:
- Crystallography : Co-crystal structures with CDK2/CDK5 confirm binding modes (e.g., hydrogen bonding to hinge regions) .
- Cellular thermal shift assay (CETSA) : Measure target stabilization in lysates upon compound treatment .
- Functional readouts : Assess cell cycle arrest (flow cytometry) or apoptosis (caspase-3 activation) in cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
